Caffeidine
Caffeidine
Caffeidine is an impurity of Caffeine, a xanthine alkaloid that acts as a stimulant drug and a reversible acetylcholinesterase inhibitor. Caffeidine have also shown inhibitory activity towards cyclic nucleotide phosphodiesterases. Caffeine on alkaline hydrolysis produces caffeidine [1-methyl-4- (methylamino)-5-(N methylcarbamoyl)imidazole] and caffeidine acid [N- [4-(5-carboxy-1-methylimidazolyl)]-N,N'-dimethylurea].
Brand Name:
Vulcanchem
CAS No.:
20041-90-1
VCID:
VC0195705
InChI:
InChI=1S/C7H12N4O/c1-8-6-5(7(12)9-2)11(3)4-10-6/h4,8H,1-3H3,(H,9,12)
SMILES:
CNC1=C(N(C=N1)C)C(=O)NC
Molecular Formula:
C7H12N4O
Molecular Weight:
168.2 g/mol
Caffeidine
CAS No.: 20041-90-1
Impurities
VCID: VC0195705
Molecular Formula: C7H12N4O
Molecular Weight: 168.2 g/mol
Purity: > 95%
CAS No. | 20041-90-1 |
---|---|
Product Name | Caffeidine |
Molecular Formula | C7H12N4O |
Molecular Weight | 168.2 g/mol |
IUPAC Name | N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide |
Standard InChI | InChI=1S/C7H12N4O/c1-8-6-5(7(12)9-2)11(3)4-10-6/h4,8H,1-3H3,(H,9,12) |
Standard InChIKey | FNYXJOYPHLKLRW-UHFFFAOYSA-N |
SMILES | CNC1=C(N(C=N1)C)C(=O)NC |
Canonical SMILES | CNC1=C(N(C=N1)C)C(=O)NC |
Appearance | White to Off-White Solid |
Melting Point | 78-81°C |
Description | Caffeidine is an impurity of Caffeine, a xanthine alkaloid that acts as a stimulant drug and a reversible acetylcholinesterase inhibitor. Caffeidine have also shown inhibitory activity towards cyclic nucleotide phosphodiesterases. Caffeine on alkaline hydrolysis produces caffeidine [1-methyl-4- (methylamino)-5-(N methylcarbamoyl)imidazole] and caffeidine acid [N- [4-(5-carboxy-1-methylimidazolyl)]-N,N'-dimethylurea]. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | Caffeidine; 1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-, hydrochloride |
Reference | 1. Erdinger L, Schmezer P, Razdan R, Kumar R, Spiegelhalder B, Preussmann R, Siddiqi M. Caffeine-derived N-nitroso compounds. III: Mutagenicity in S. typhimurium and in vitro induction of DNA single-strand breaks in rat hepatocytes by mononitrosocaffeidine and dinitrosocaffeidine. Mutat Res. 1993 Aug;292(1):41-9. doi: 10.1016/0165-1161(93)90006-l. PMID: 7688096. 2. Kumar R, Wacker CD, Mende P, Spiegelhalder B, Preussmann R, Siddiqi M. Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid. Chem Res Toxicol. 1993 Jan-Feb;6(1):50-8. doi: 10.1021/tx00031a008. PMID: 8448350. |
PubChem Compound | 159880 |
Last Modified | Nov 11 2021 |
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